molecular formula C17H15N3O4 B2741978 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide CAS No. 2034403-55-7

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide

Cat. No. B2741978
CAS RN: 2034403-55-7
M. Wt: 325.324
InChI Key: LTRXKKNLGNKXSW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Potential

Imidazole-containing compounds have garnered attention due to their diverse biological activities. In the case of our compound, it may exhibit cytotoxic effects against cancer cells. Researchers have synthesized novel derivatives with imidazole moieties and evaluated their anticancer properties . Further studies are needed to explore the specific mechanisms and potential clinical applications.

Antiviral Activity

Imidazole-based compounds often display antiviral properties. While the exact antiviral potential of our compound requires further investigation, it could serve as a lead structure for developing antiviral agents. Researchers have successfully designed imidazole-containing molecules with antiviral activity, making this an exciting avenue for exploration .

Anti-Inflammatory Effects

The presence of imidazole rings in various drugs correlates with anti-inflammatory properties. Although specific data on our compound’s anti-inflammatory effects are limited, it’s worth exploring its potential in modulating inflammatory pathways. Such compounds could contribute to novel anti-inflammatory therapies .

Antidiabetic Applications

Imidazole derivatives have been investigated for their antidiabetic effects. While our compound’s direct role in diabetes management remains unexplored, its structural features suggest potential interactions with relevant biological targets. Researchers may investigate its impact on glucose metabolism and insulin sensitivity .

Antibacterial Activity

Imidazole-containing compounds often exhibit antibacterial properties. Although data on our specific compound are scarce, it could serve as a scaffold for designing novel antibacterial agents. Researchers have successfully developed imidazole-based antibiotics, making this an exciting area for further study .

Ulcerogenic Effects

Interestingly, some imidazole derivatives possess ulcerogenic activity. Our compound’s structure warrants investigation into its potential effects on gastric mucosa and ulcer formation. Researchers could explore its interactions with relevant enzymes or receptors involved in ulcer pathogenesis .

Other Potential Applications

Beyond the mentioned fields, imidazole-containing compounds have been studied for antipyretic, antiviral, antioxidant, and antifungal activities. While direct evidence for our compound is lacking, its unique structure suggests versatility in various biological contexts .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)10-14(12-6-2-1-3-7-12)19-16(22)13-8-4-5-9-18-13/h1-9,14H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRXKKNLGNKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)picolinamide

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